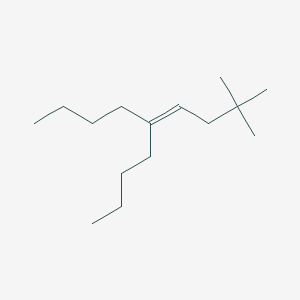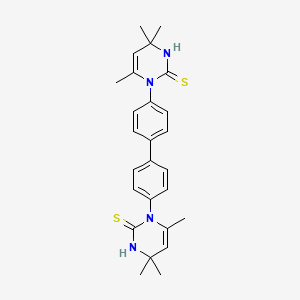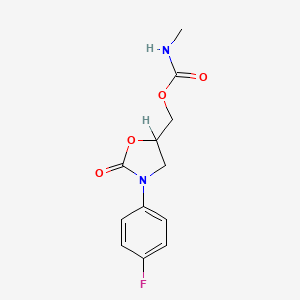
Silacyclobutane, 1,1-bis(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silacyclobutane, 1,1-bis(1-methylethyl)- is a four-membered ring compound that belongs to the organosilicon family. This compound is characterized by the presence of silicon atoms within its ring structure, which imparts unique chemical properties. The molecular formula of Silacyclobutane, 1,1-bis(1-methylethyl)- is C9H20Si .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silacyclobutane, 1,1-bis(1-methylethyl)- typically involves the reaction of silacyclobutanes with appropriate alkylating agents. One common method is the reaction of silacyclobutane with isopropyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon-containing intermediates .
Industrial Production Methods
Industrial production of Silacyclobutane, 1,1-bis(1-methylethyl)- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Silacyclobutane, 1,1-bis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form silanol derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride to produce silane derivatives.
Substitution: The silicon atom in the ring can undergo nucleophilic substitution reactions with reagents such as halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides; reactions are conducted under anhydrous conditions to prevent hydrolysis.
Major Products Formed
Oxidation: Silanol derivatives
Reduction: Silane derivatives
Substitution: Various substituted silacyclobutanes depending on the nucleophile used.
Applications De Recherche Scientifique
Silacyclobutane, 1,1-bis(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Explored for its role in the synthesis of silicon-containing pharmaceuticals with improved bioavailability and stability.
Industry: Utilized in the production of high-performance materials such as silicones, resins, and coatings.
Mécanisme D'action
The mechanism of action of Silacyclobutane, 1,1-bis(1-methylethyl)- involves the activation of the silicon-carbon bond within the ring structure. This activation facilitates various chemical transformations, including ring-opening and ring-expansion reactions. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Silacyclobutane: A simpler analog with a four-membered ring containing silicon and carbon atoms.
1,1-Dimethylsilacyclobutane: Similar structure but with two methyl groups attached to the silicon atom.
1-Methylsilacyclobutane: Contains a single methyl group attached to the silicon atom.
Uniqueness
Silacyclobutane, 1,1-bis(1-methylethyl)- is unique due to the presence of two isopropyl groups attached to the silicon atom. This structural feature imparts distinct chemical properties and reactivity compared to its simpler analogs. The compound’s ability to undergo a wide range of chemical reactions makes it a valuable intermediate in synthetic chemistry .
Propriétés
Numéro CAS |
63647-96-1 |
|---|---|
Formule moléculaire |
C9H20Si |
Poids moléculaire |
156.34 g/mol |
Nom IUPAC |
1,1-di(propan-2-yl)siletane |
InChI |
InChI=1S/C9H20Si/c1-8(2)10(9(3)4)6-5-7-10/h8-9H,5-7H2,1-4H3 |
Clé InChI |
ROVHTTUVPPETCW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si]1(CCC1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


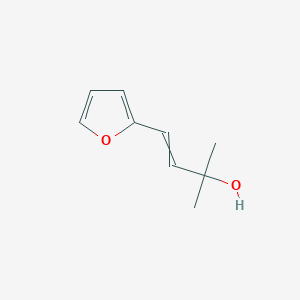
![2,2'-[(2,4,5,6-Tetrabromo-1,3-phenylene)bis(methyleneoxy)]di(ethan-1-ol)](/img/structure/B14491484.png)

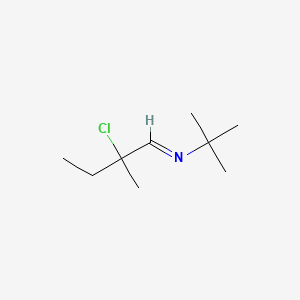

![2-[2-(2-Methylcyclopenta-1,3-dien-1-yl)ethoxy]oxane](/img/structure/B14491501.png)
![4-Methyl-2-(methylsulfanyl)-4-[(E)-(phenylimino)methyl]-1,3-thiazol-5(4H)-one](/img/structure/B14491510.png)
![3-Hydroxy-4-nitrobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14491511.png)


![1,1',1''-[(2-Chloro-2-nitroethane-1,1,1-triyl)tris(oxy)]tribenzene](/img/structure/B14491527.png)
